Tubulin Polymerization Inhibition: Chelidonine Exhibits Superior Potency Compared to Sanguinarine and Chelerythrine
In a head-to-head comparative study assessing direct inhibition of tubulin polymerization in vitro, chelidonine demonstrated significantly greater potency than its primary benzophenanthridine congeners, sanguinarine and chelerythrine. The IC50 value for chelidonine was 34.51 ± 9.47 μM, which represents a 1.4-fold higher potency than sanguinarine (IC50 = 48.41 ± 3.73 μM) and a 6-fold higher potency than chelerythrine (IC50 = 206.39 ± 4.20 μM) [1]. This difference is substantial and mechanistically relevant, as chelerythrine requires a more than five-fold higher concentration to achieve the same level of tubulin polymerization inhibition. The assay was conducted under standardized in vitro biochemical conditions measuring tubulin assembly in the presence of the test compounds [1].
| Evidence Dimension | Inhibition of tubulin polymerization (IC50) |
|---|---|
| Target Compound Data | 34.51 ± 9.47 μM |
| Comparator Or Baseline | Sanguinarine: 48.41 ± 3.73 μM; Chelerythrine: 206.39 ± 4.20 μM |
| Quantified Difference | Chelidonine is 1.4-fold more potent than sanguinarine and 6-fold more potent than chelerythrine |
| Conditions | In vitro tubulin polymerization biochemical assay |
Why This Matters
For researchers investigating antimitotic mechanisms, chelidonine's superior potency as a direct tubulin polymerization inhibitor distinguishes it from other Chelidonium alkaloids that primarily exert cytotoxicity via alternative pathways.
- [1] Wang X, Tanaka M, Krstin S, Peixoto HS, Wink M. The Interference of Selected Cytotoxic Alkaloids with the Cytoskeleton: An Insight into Their Modes of Action. Molecules. 2016;21(7):906. View Source
